molecular formula C18H17N3O2 B1665112 Anitrazafen CAS No. 63119-27-7

Anitrazafen

Cat. No. B1665112
CAS RN: 63119-27-7
M. Wt: 307.3 g/mol
InChI Key: HDNJXZZJFPCFHG-UHFFFAOYSA-N
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Description

Anitrazafen is a drug that displays COX-2 inhibitor activity . It has the IUPAC name 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine . Its molecular formula is C18H17N3O2 and its molar mass is 307.353 g·mol−1 .


Synthesis Analysis

The synthesis of Anitrazafen involves several steps. The process starts with a slurry of methyltriphenylphosphonium bromide in dry tetrahydrofuran at -35° C. Then, n-butyl lithium is added over a 15-minute period. The reaction mixture is stirred for one hour. After that, a solution of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in tetrahydrofuran is added to the reaction mixture at -35° to -40° C. The reaction mixture is allowed to warm to ambient temperature and is stirred overnight. A solution of sodium carbonate in water is added dropwise to the reaction mixture which then is heated at reflux for 3 hours .


Molecular Structure Analysis

The 3D chemical structure image of Anitrazafen is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Anitrazafen include the reaction with n-butyllithium and sodium carbonate in tetrahydrofuran and water .


Physical And Chemical Properties Analysis

Anitrazafen has a molecular formula of C18H17N3O2 and a molar mass of 307.353 g·mol−1 . More detailed physical and chemical properties would require specific experimental measurements .

Scientific Research Applications

Specific Scientific Field

Pharmacology and Toxicology

Summary of the Application

Anitrazafen is a topically effective anti-inflammatory agent . It’s used to reduce inflammation, which is a common response of the body to injury or infection .

Methods of Application or Experimental Procedures

Anitrazafen was investigated in rats after oral, subcutaneous (s.c.), and topical administration . The drug is rapidly absorbed from the gastrointestinal tract, and its subsequent metabolism is rapid and extensive . After s.c. or topical administration, elimination of Anitrazafen was delayed due to a slower rate of systemic absorption .

Results or Outcomes

After oral administration, peak concentration of the parent drug were attained within 1 hour . The apparent volume of distribution of Anitrazafen was high (1121/kg), consistent with observed tissue concentrations . Subcutaneous administration resulted in delayed absorption but with maximum bioavailability of the parent drug . Absorption was slowest following topical application . Anitrazafen was extensively metabolized in rats, with no unchanged drug found in excreta .

Safety And Hazards

When handling Anitrazafen, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNJXZZJFPCFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212454
Record name Anitrazafen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anitrazafen

CAS RN

63119-27-7
Record name Anitrazafen
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URL https://commonchemistry.cas.org/detail?cas_rn=63119-27-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anitrazafen [USAN:INN]
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Record name 63119-27-7
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Record name Anitrazafen
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Record name ANITRAZAFEN
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To a slurry of 11.7 g. (0.33 mole) of methyltriphenylphosphonium bromide in 150 ml. of dry tetrahydrofuran at -35° C. was added, over a 15-minute period, 20 ml. (0.033 mole) of n-butyl lithium. The reaction mixture was stirred for one hour. To the reaction mixture at -35° to -40° C. was added over a 10-minute period a solution of 5.7 g. (0.0165 mole) of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in 50 ml. of tetrahydrofuran. The reaction mixture was allowed to warm to ambient temperature and was stirred overnight. A solution of 1.05 g. (0.0165 mole) of sodium carbonate in 50 ml. of water was added dropwise to the reaction mixture which then was heated at reflux for three hours. The reaction mixture was cooled, poured over ice, and extracted with diethyl ether. The diethyl ether extract was washed with water, dried over anhydrous sodium sulfate, and concentrated. The concentrate was chromatographed over silica gel, with three fractions being collected. After evaporation of solvent, the third fraction solidified, m.p. about 109°-113° C. The solid was identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine by nuclear magnetic resonance analysis, mass spectrographic analysis, and elemental microanalysis.
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Synthesis routes and methods II

Procedure details

The preparation of the following compounds coming within the scope of formula II above can be found in U.S. Pat. 4,190,725: 3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-ethylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-isopropylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-methoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine, and 3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine. Other compounds of particular interest preparable by one or more of the above procedures include 3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine, m.p.=104°-106° C.; 3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=87°-89° C.; 3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine, m.p.=74°-78° C.; 3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=120°-122° C.; 3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=106°-108° C.; and 3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=88°-90° C.
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3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
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Name
3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine
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Name
3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine
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Name
3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
HR Sullivan, WM Miller, DG Stark, PG Wood - Xenobiotica, 1981 - Taylor & Francis
… [ 14 C] Anitrazafen is rapidly absorbed from the gastro-intestinal … , elimination of [ 14 C] anitrazafen was delayed due to a … The apparent volume of distribution of anitrazafen was high (…
Number of citations: 3 www.tandfonline.com
JC Sircar, CF Schwender, EA Johnson - Prostaglandins, 1983 - Elsevier
… Anitrazafen and benoxaprofen, and tolmetin and zomepirac were kind gifts from Eli-Lilly and co. and McNeil Laboratories respectively. 4-Acetaminophen was purchased from Aldrich …
Number of citations: 99 www.sciencedirect.com
S Konno, T Kokubo, M Amano, N Yoshida… - … Zasshi: Journal of the …, 1992 - europepmc.org
… -triazine-3-acetate (24a) and ethyl 5, 6-bis (4-methoxyphenyl)-as-triazine-3-acetate (24f) showed the most potent inhibitory activity, which was almost equal to the activity of anitrazafen. …
Number of citations: 11 europepmc.org
S Konno, Y Matsuya, M Kumazawa… - … Zasshi: Journal of the …, 1993 - europepmc.org
… Among the compounds prepared, 6-isopropoxy-2, 3-bis (4-methoxyphenyl)-pyrazine (10f) showed the most potent inhibitory activity, which was more than the activity of anitrazafen [5, 6-…
Number of citations: 9 europepmc.org
E Cullen - Journal of pharmaceutical sciences, 1984 - Elsevier
… The triazine anitrazafen is 50-100 times more potent than indomethacin in inhibiting fatty acid CO. It was found inactive in rat CPE and AA when given orally, but topically, it inhibited or …
Number of citations: 49 www.sciencedirect.com
AY Hassan, ES Abou-Amra, SA El-Sebaey - Journal of Molecular Structure, 2023 - Elsevier
Two series of chiral novel compounds were designed and synthesized using a one-pot double Mannich-type reaction, with pyrimidine, purine, and purine bioisosteres as a central …
Number of citations: 2 www.sciencedirect.com
B SLUSHER, R RAIS, LC TENORA, P MAJER… - ic.gc.ca
Prodrugs of glutamine analogs, such as prodrugs of aza-serine, and 6-diazo-5-oxo-norleucine (DON), and 5-diazo-4-oxo-L-norvaline (L-DONV) are disclosed. French Abstract L'…
Number of citations: 2 www.ic.gc.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
CH Hennekens - Lancet, 1997 - patentboca.com
(57) ABSTRACT The invention involves methods for characterizing an individual's risk profile of developing a future cardiovascular disorder by obtaining a level of the marker of …
Number of citations: 0 www.patentboca.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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